Technical Master File: 4-Bromo-2,3-difluorobenzaldehyde
Technical Master File: 4-Bromo-2,3-difluorobenzaldehyde
Executive Summary & Critical Identity Verification
4-Bromo-2,3-difluorobenzaldehyde is a high-value halogenated building block used extensively in the synthesis of advanced liquid crystal (LC) materials and pharmaceutical active ingredients (APIs), particularly kinase inhibitors. Its structure features a highly functionalizable aldehyde "warhead" and a bromine handle for cross-coupling, flanked by two fluorine atoms that modulate lipophilicity and metabolic stability.
⚠️ Critical Identity Alert: CAS Number Discrepancy
Researchers must exercise extreme caution regarding database mismatches for this compound.
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Common Confusion: CAS 119895-68-0 is frequently mis-indexed but correctly refers to 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde.
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Operational Directive: Always verify the structure via NMR or molecular weight (221.00 g/mol vs. 186.11 g/mol ) before committing to Good Manufacturing Practice (GMP) synthesis.
Physicochemical Profile
The dual fluorine substitution pattern at the 2,3-positions creates a unique electronic environment, enhancing the electrophilicity of the aldehyde and the lability of the bromine bond for metal-catalyzed insertion.
| Property | Specification | Notes |
| Molecular Formula | C₇H₃BrF₂O | |
| Molecular Weight | 221.00 g/mol | Distinct from benzodioxole analogs (186.11) |
| Appearance | White to off-white crystalline powder | High purity (>99%) required for OLED/LC use |
| Melting Point | 66–67 °C | Sharp melting point indicates high purity |
| Boiling Point | ~245 °C (Predicted) | Thermally stable under standard distillation |
| Solubility | Soluble in THF, DCM, EtOAc; Insoluble in water | Lipophilic due to difluoro-substitution |
| Storage | Inert atmosphere (N₂/Ar), 2–8 °C | Aldehyde is prone to autoxidation to benzoic acid |
Strategic Synthesis: The Turbo-Grignard Protocol
While classical lithiation (n-BuLi) can be used, it poses significant risks of benzyne formation and "scrambling" in polyhalogenated aromatics. The industry-standard protocol utilizes the Knochel Turbo-Grignard (i-PrMgCl·LiCl) method, which allows for selective bromine-magnesium exchange at controlled temperatures, preventing side reactions.
Retrosynthetic Logic
The synthesis relies on the symmetry of the starting material, 1,4-dibromo-2,3-difluorobenzene . Because the molecule is symmetric, lithiation at either bromine position yields the same intermediate.
Experimental Protocol (Self-Validating)
Reagents: 1,4-Dibromo-2,3-difluorobenzene (1.0 eq), i-PrMgCl·LiCl (1.1 eq, 1.3 M in THF), DMF (1.5 eq), Anhydrous THF.
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System Prep: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 1,4-dibromo-2,3-difluorobenzene and anhydrous THF (0.5 M concentration).
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Cryogenic Exchange: Cool the solution to -40 °C . Slowly add i-PrMgCl·LiCl dropwise.
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Checkpoint: Maintain internal temperature below -30 °C to prevent benzyne formation.
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Equilibration: Stir at -35 °C for 1 hour. The formation of the arylmagnesium species is quantitative.
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Formylation: Add anhydrous DMF (N,N-Dimethylformamide) dropwise. The reaction is exothermic; control rate to keep T < -20 °C.
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Quench & Workup: Warm to 0 °C and quench with sat. NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄.
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Purification: Recrystallize from Heptane/EtOAc to remove traces of the dibromo precursor.
Synthetic Pathway Visualization
Figure 1: Selective synthesis via Magnesium-Halogen exchange, avoiding benzyne byproducts.
Reactivity & Functionalization Hub
4-Bromo-2,3-difluorobenzaldehyde serves as a divergent intermediate. The aldehyde (C-1) and the bromide (C-4) are orthogonal handles.
The "Suzuki-First" Strategy
In drug discovery, it is often strategic to perform Suzuki-Miyaura coupling before manipulating the aldehyde. The electron-withdrawing fluorine atoms at 2,3-positions activate the C-4 bromine, facilitating oxidative addition of Pd(0).
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
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Outcome: Biaryl systems (Liquid Crystals, Kinase Inhibitors).
Reductive Amination (The "Warhead")
The aldehyde is highly electrophilic due to the inductive effect of the fluorines.
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Reaction: Amine (R-NH₂) + NaBH(OAc)₃ in DCE.
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Application: Attaching solubilizing groups (e.g., morpholine, piperazine) common in tyrosine kinase inhibitors (TKIs) like Gefitinib analogs.
Divergent Workflow Diagram
Figure 2: Orthogonal functionalization pathways for medicinal and materials chemistry.
Applications in Drug Discovery & Materials
Medicinal Chemistry: Kinase Inhibitors
The 2,3-difluoro motif is a classic bioisostere used to block metabolic "soft spots" on phenyl rings.
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Mechanism: The C-F bond is metabolically stable against Cytochrome P450 oxidation.
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Case Study: In EGFR inhibitors, replacing a hydrogen with fluorine can increase potency by filling hydrophobic pockets and altering the pKa of nearby amines (via the benzylamine linkage).
Advanced Materials: Liquid Crystals
This aldehyde is a precursor to fluorinated biphenyls , which are critical components of Liquid Crystal Displays (LCDs).
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Requirement: Purity must exceed 99.9% (HPLC) to prevent image artifacts (ghosting).
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Role: The fluorine atoms impart negative dielectric anisotropy, essential for Vertical Alignment (VA) mode displays.
Safety & Handling Protocols
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Signal Word: WARNING
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Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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Handling:
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Use only in a chemical fume hood.
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Avoid contact with strong oxidizers.
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Lachrymator Potential: Benzaldehydes with halogens can be mild lachrymators; eye protection is mandatory.
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Stability: Stable under N₂. May darken upon exposure to light/air (oxidation to quinones or benzoic acids).
References
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ChemicalBook. (2025).[5][6] 2,3-Difluoro-4-bromobenzaldehyde Product Profile (CAS 644985-24-0).[2][3][4] Retrieved from
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Iida, T., et al. (2001).[7] "Efficient synthesis of polyfluorinated benzaldehydes via magnesium-halogen exchange."[7] Tetrahedron Letters, 42(29), 4841-4844. (Foundational methodology for Turbo-Grignard exchange on fluorinated aromatics).
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Ningbo Inno Pharmchem. (2026).[3] Technical Data Sheet: High-Purity 4-Bromo-2,3-difluorobenzaldehyde for OLED Applications. Retrieved from
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Santa Cruz Biotechnology. (2025).[8] 4-Bromo-2,3-difluorobenzaldehyde Product Specifications. Retrieved from
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Matrix Fine Chemicals. (2025).[5][6][9] Fluorinated Intermediates Catalog: CAS 644985-24-0.[1][2][3] Retrieved from
Sources
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- 3. nbinno.com [nbinno.com]
- 4. 644985-24-0|4-Bromo-2,3-difluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
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